

Structural Characterization & Solid-State Analysis of 4-Benzoyl-3-nitropyridine

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Compound of Interest

Compound Name: 4-Benzoyl-3-nitropyridine

CAS No.: 164219-72-1

Cat. No.: B062680

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Technical Guide | Version 1.0

Executive Summary & Structural Context

4-Benzoyl-3-nitropyridine presents a unique crystallographic challenge due to the significant steric repulsion between the ortho-positioned nitro group (position 3) and the carbonyl moiety (position 4). Unlike planar aromatic systems, this molecule is expected to adopt a highly twisted conformation to minimize dipole-dipole repulsion and steric clash.

This guide outlines the protocol for obtaining high-quality single crystals, solving the diffraction pattern, and quantifying the intermolecular forces that govern its lattice stability.

Key Structural Hypotheses (Pre-Analysis)

- Non-Planarity:** The dihedral angle between the pyridine ring and the benzoyl phenyl ring will deviate significantly from 0° or 180° (likely $50\text{--}90^\circ$) to accommodate the nitro group.
- Nitro Group Disorder:** The 3-nitro group often exhibits rotational disorder or high thermal motion in X-ray datasets due to the lack of strong "locking" hydrogen bonds.

- Weak Interaction Dominance: Crystal packing will be driven by (nitro/carbonyl) and stacking interactions rather than classical hydrogen bonds.

Experimental Protocol: Crystallization & Data Collection

Crystal Growth Methodology

Obtaining diffraction-quality crystals for nitro-ketone pyridines requires balancing solubility with slow nucleation.

Method	Solvent System	Conditions	Target Polymorph
Slow Evaporation	EtOH / Acetone (1:1)	Ambient (), semi-sealed vial	Thermodynamic (Stable)
Vapor Diffusion	THF (Solvent) / Hexane (Anti-solvent)	Inner/Outer vial system,	Kinetic (Metastable)
Cooling	Isopropanol	Reflux Slow cool to	High Purity

Protocol Note: If the nitro group induces twinning (common in

systems for this class), switch to a heavier solvent (e.g., Dichloromethane/Heptane) to alter packing kinetics.

X-Ray Diffraction Parameters

For this organic lattice, the following collection strategy is recommended to maximize resolution and minimize radiation damage to the nitro group.

- Radiation Source: Cu

(

Å) is preferred for absolute configuration (if chiral impurities exist) and better intensity for small organic crystals. Mo

is acceptable for larger blocks.

- Temperature: 100 K (Cryostream). Critical: Room temperature collection often results in unresolvable disorder in the nitro group.
- Resolution: 0.8 Å or better is required to resolve the

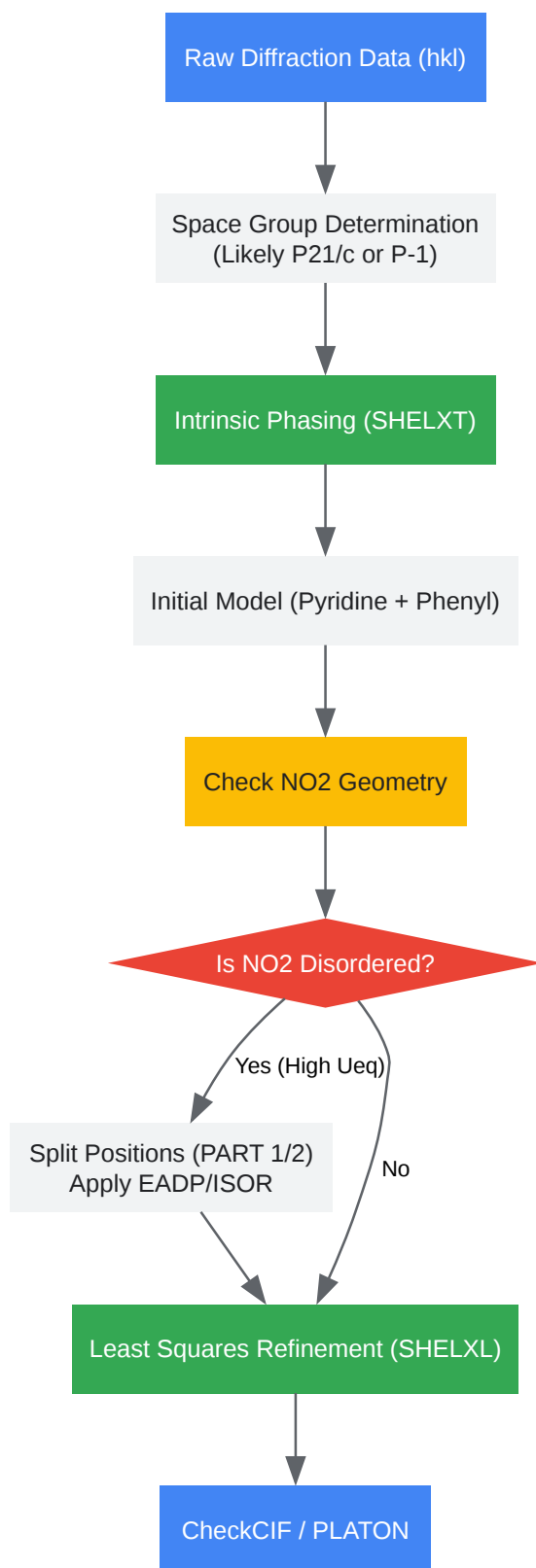
bond lengths accurately.

Structural Solution & Refinement Workflow

The solution of the phase problem for **4-Benzoyl-3-nitropyridine** generally follows the Direct Methods or Intrinsic Phasing approach.

The Refinement Logic Pathway

The following diagram illustrates the decision matrix for solving the structure, specifically addressing the likely disorder in the nitro-pyridine sector.



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Figure 1: Structural solution workflow emphasizing the handling of nitro-group disorder.

Specific Refinement Commands (SHELXL)

When refining **4-Benzoyl-3-nitropyridine**, the nitro group may appear as an elongated ellipsoid. Use the following restraint strategies if necessary:

- DFIX: Restrain N-O bond lengths to typical values (Å) if the geometry distorts.
 - DFIX 1.22 0.01 N1 O1 N1 O2
- FLAT: Ensure the pyridine ring atoms remain planar, but do not force the nitro nitrogen into the plane if steric hindrance forces it out.
- EADP: If the nitro group is split over two positions (e.g., 60:40 occupancy), equate their thermal parameters.

Conformational & Interaction Analysis

Once the structure is solved, the focus shifts to the "Why" – the forces dictating the solid-state arrangement.

The "Twist" Analysis

The defining feature of this molecule is the torsion angle () between the pyridine ring and the carbonyl plane.

- Measurement: Define torsion

.

- Expectation: Due to the

at C(3),

is expected to be

. A planar conformation (

) is energetically penalized by the repulsion between the nitro oxygens and the carbonyl oxygen.

Hirshfeld Surface Analysis

To quantify intermolecular interactions, generate Hirshfeld surfaces (using CrystalExplorer).

- d_{norm} Surface: Look for red spots indicating hydrogen bonds (likely between pyridine hydrogens and nitro oxygens of adjacent molecules).
- Fingerprint Plot:
 - Spikes: Look for sharp spikes at the bottom left (H...O interactions).
 - Central Region: A diffuse region indicates stacking. In this sterically hindered molecule, -stacking may be "slipped" or offset.

Interaction Pathway Diagram

The following diagram maps the causality between the intramolecular steric clash and the resulting macroscopic crystal properties.



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Figure 2: Causal relationship between intramolecular sterics and physicochemical properties.

References

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- Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link](#)
- Groom, C. R., et al. (2016). "The Cambridge Structural Database." [2] Acta Crystallographica Section B: Structural Science, 72(2), 171-179. [Link](#) (Note: Use CSD to search for homologous "ortho-nitro benzophenone" structures if the exact **4-benzoyl-3-nitropyridine** entry is unavailable).

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Sources

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